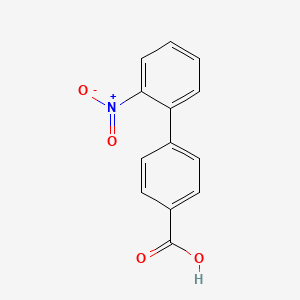

4-(2-nitrophenyl)benzoic Acid

描述

Contextualization within Nitro-Substituted Biaryl Carboxylic Acids

4-(2-nitrophenyl)benzoic acid belongs to the broader class of nitro-substituted biaryl carboxylic acids. These compounds are characterized by a biphenyl (B1667301) core substituted with at least one nitro group and one carboxylic acid group. The relative positions of these functional groups significantly influence the molecule's chemical and physical properties.

The nitro group, being a strong electron-withdrawing group, profoundly impacts the electronic nature of the aromatic system. In the case of this compound, the ortho-nitro group can exert steric hindrance, influencing the conformation of the biaryl system by restricting free rotation around the central carbon-carbon bond. This restricted rotation can lead to atropisomerism, a form of chirality arising from hindered rotation, which is a key feature in many modern catalysts and chiral ligands.

Furthermore, the presence of the nitro group makes the aromatic ring it is attached to electron-deficient, rendering it susceptible to nucleophilic aromatic substitution reactions. The carboxylic acid group, on the other hand, is a versatile functional handle. It can be converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, or it can participate in metal-catalyzed decarboxylative coupling reactions. rsc.org The interplay between the electron-withdrawing nitro group and the versatile carboxylic acid moiety within the biaryl framework makes this class of compounds highly attractive for synthetic chemists.

Significance as a Multifunctional Organic Scaffold in Advanced Synthesis

A multifunctional organic scaffold is a core molecular structure that possesses multiple reactive sites or functional groups, allowing for the systematic and controlled construction of more complex molecules. Biaryl scaffolds are prevalent in natural products, pharmaceuticals, and materials science. researchgate.net this compound is an exemplary multifunctional scaffold due to the distinct reactivity of its constituent parts.

The carboxylic acid group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the selective functionalization of the aromatic ring. jmchemsci.com This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to the synthesis of complex biaryls. sci-hub.se

The nitro group is not merely a passive substituent; it is a versatile functional group that can be readily transformed into other functionalities. For instance, reduction of the nitro group to an amine is a common and high-yielding transformation, providing access to amino-substituted biaryl carboxylic acids. These amino derivatives are valuable precursors for the synthesis of heterocyclic compounds, such as benzocoumarins, which have shown a wide range of biological activities. jmchemsci.comresearchgate.net The synthesis of related compounds like 2-((4-chloro-2-nitrophenyl)amino)benzoic acid highlights the utility of nitro-substituted benzoic acids as intermediates in the preparation of more complex structures.

The combination of the biaryl core, the directing and modifiable carboxylic acid, and the reactive nitro group makes this compound a powerful platform for diversity-oriented synthesis, where a wide range of structurally diverse molecules can be generated from a common starting material.

Overview of Current Research Trajectories and Academic Relevance

Current research involving nitro-substituted biaryl carboxylic acids, including this compound and its isomers, is focused on several key areas:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to finding new and efficient ways to synthesize these biaryl structures. This includes the development of novel cross-coupling reactions, such as Suzuki-Miyaura coupling, and the exploration of C-H activation strategies. rsc.orgrsc.org The synthesis of related nitro-substituted biaryls often involves the coupling of boronic acids with appropriate aromatic halides or the use of diaryliodonium salts. researchgate.netresearchgate.net

Catalysis: The potential for these molecules to serve as ligands in asymmetric catalysis is an active area of investigation. The hindered rotation around the biaryl bond, induced by the ortho-nitro group, can create a chiral environment around a metal center, enabling enantioselective transformations.

Materials Science: Biaryl structures are known to form the core of various organic materials, including liquid crystals and organic light-emitting diodes (OLEDs). The introduction of polar groups like the nitro and carboxylic acid functionalities can be used to tune the electronic and self-assembly properties of these materials.

Medicinal Chemistry: While direct applications of this compound in medicine are not established, its structural motifs are found in biologically active compounds. For example, related nitro-substituted benzoic acid derivatives have been investigated for their potential antimicrobial and anticancer properties. ijcce.ac.irchemicalbook.com The synthesis of complex molecules with potential biological activity often relies on building blocks like nitro-substituted biaryl carboxylic acids.

The academic relevance of this compound and its congeners lies in their ability to serve as model systems for studying fundamental chemical principles, such as reaction mechanisms, steric and electronic effects, and the design of functional molecules. The insights gained from studying these seemingly simple molecules can have far-reaching implications for the broader field of organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

4-(2-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGFCCZEXVIRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441469 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-92-7 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 2 Nitrophenyl Benzoic Acid and Its Analogs

Advanced Coupling Reactions for Aryl-Aryl Bond Formation

The formation of the aryl-aryl bond is the cornerstone for synthesizing the 4-(2-nitrophenyl)benzoic acid scaffold. Transition-metal-catalyzed cross-coupling reactions are the most prominent and efficient methods for this purpose.

Copper-Mediated Cross-Coupling Strategies

Copper-catalyzed reactions, particularly variations of the Ullmann condensation, represent a classical yet evolving approach for C-C bond formation. ecampus.com These methods are often a cost-effective alternative to palladium-catalyzed systems. Recent advancements have focused on decarboxylative coupling reactions, where a carboxylic acid group is extruded as carbon dioxide to facilitate the formation of a new carbon-carbon bond.

In a relevant study, various ortho-nitrobenzoic acids were shown to undergo homocoupling in the presence of a copper catalyst to yield symmetrical 2,2'-dinitrosubstituted biaryls. rsc.org This transformation highlights the ability of copper to mediate C-C bond formation on a nitro-substituted aryl ring derived from a benzoic acid precursor. The presence of the ortho-nitro group was found to be crucial for the success of the reaction, likely by stabilizing the transition state of the decarboxylation step. rsc.org While this specific example leads to a symmetrical dimer, the underlying principle of copper-mediated arylation of a nitro-aryl species is a key strategic element. The proposed mechanism often involves the formation of an organocopper intermediate, which then participates in the bond-forming step. rsc.org

Suzuki-Miyaura Cross-Coupling in Nitro-Substituted Phenyl-Benzoic Acid Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely used method for constructing biaryl systems due to its mild reaction conditions and high functional group tolerance. libretexts.org The general mechanism involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide or triflate. This is followed by transmetalation with an organoboron species (like a boronic acid) in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

This reaction is highly effective for the synthesis of nitro-substituted biaryl carboxylic acids. A key strategy involves coupling an arylboronic acid with a nitro-substituted aryl halide. For instance, the synthesis of 2-Fluoro-4-(3-nitrophenyl)benzoic acid can be achieved by the Suzuki-Miyaura coupling of 2-fluoro-4-bromobenzoic acid with 3-nitrophenylboronic acid. More recently, the use of nitroarenes themselves as electrophilic coupling partners in Suzuki-Miyaura reactions has been demonstrated, where the nitro group acts as a leaving group. researchgate.netacs.org This denitrative coupling provides a more direct route, avoiding the need to pre-functionalize the nitro-arene with a halide. acs.org

Below is a table summarizing typical conditions for a Suzuki-Miyaura coupling to synthesize a related compound.

| Reactant A | Reactant B | Catalyst | Solvent System | Temperature | Time |

|---|---|---|---|---|---|

| 2-fluoro-4-bromobenzoic acid | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1–2 mol%) | DMF/H₂O (3:1 v/v) | 80–100°C | 12–24 hours |

Selective Functional Group Transformations for Precursor Derivatization

An alternative synthetic approach involves starting with a biphenyl (B1667301) core or a suitable precursor and subsequently introducing the required nitro and carboxyl functionalities through selective transformations.

Controlled Nitration and Acetylation Processes of Biphenyl Systems

Friedel-Crafts acylation is a fundamental reaction for introducing a carbonyl group onto an aromatic ring. rsc.org For a biphenyl system, reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can yield 4-acetylbiphenyl (B160227). rsc.org This acetyl group serves as a precursor to the desired carboxylic acid functionality.

The subsequent nitration of the biphenyl system requires careful control to achieve the desired regioselectivity. The nitration of aromatic compounds is typically carried out with a mixture of nitric acid and sulfuric acid. rushim.ru Direct nitration of benzoic acid itself is not a viable route to the 2-nitro isomer, as it predominantly yields the 3-nitrobenzoic acid. google.com Therefore, in this strategy, the nitration would be performed on the 4-acetylbiphenyl intermediate. The directing effects of both the existing phenyl group and the acetyl group must be considered to selectively install the nitro group at the 2-position of the second ring.

Directed Oxidation Reactions of Acetylated Intermediates

Once the acetyl and nitro groups are correctly positioned on the biphenyl scaffold (i.e., forming 4-(2-nitroacetophenyl)), the final step is the oxidation of the acetyl group to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents. A well-documented method for the analogous conversion of 2-nitroacetophenone to 2-nitrobenzoic acid involves oxidation with nitric acid in the presence of a catalyst. google.com This method is reported to produce the desired carboxylic acid in high yield. google.com Other common reagents for oxidizing an aryl methyl ketone to a carboxylic acid include potassium permanganate. alfa-chemistry.com

The table below details a specific example of this type of oxidation.

| Starting Material | Oxidizing Agent | Catalyst | Reaction Conditions | Yield |

|---|---|---|---|---|

| 2-nitroacetophenone | Concentrated Nitric Acid in Water | Ammonium metavanadate | Boiling/Reflux | 82% |

Novel Synthetic Routes for Related Benzoic Acid Derivatives

The field of organic synthesis is continuously advancing, offering new and innovative routes to complex molecules. For derivatives related to this compound, several modern strategies have emerged.

One powerful approach is the use of C-H activation reactions. Palladium(II)-catalyzed protocols have been developed for the direct carboxylation of the ortho C-H bonds of benzoic acids using carbon monoxide (CO) as the carboxyl source. acs.org This method allows for the synthesis of dicarboxylic acids from simpler benzoic acid precursors. acs.org Similarly, rhodium(III)-catalyzed oxidative cascade annulations of carboxylic acids with other partners, such as cyclopropanols, provide access to complex heterocyclic structures like 3-substituted phthalides, which are derivatives of benzoic acid. rsc.org

Another innovative strategy involves domino reactions. For example, a domino oxidation-Suzuki-Miyaura cross-coupling has been reported, where a benzyl (B1604629) alcohol is first oxidized in situ to an aldehyde, which then participates in a cross-coupling reaction. researchgate.net Such tandem processes increase synthetic efficiency by reducing the number of separate operational steps. These cutting-edge methods demonstrate the expanding toolkit available to chemists for the construction of functionalized benzoic acid derivatives.

Diazo-Coupling Reactions with Nitroanilines

Diazo-coupling reactions represent a fundamental method for the synthesis of azo compounds, which are molecules containing the characteristic diazenyl (-N=N-) functional group. This methodology is particularly relevant for the synthesis of various substituted benzoic acid derivatives. The process typically involves two main steps: the diazotization of an aromatic amine, such as a nitroaniline, followed by coupling with an electron-rich aromatic compound, which can be a benzoic acid derivative.

The initial step, diazotization, involves treating a primary aromatic amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).

Following its formation, the diazonium salt is immediately reacted with a coupling partner. For the synthesis of benzoic acid analogs, a substituted benzoic acid can act as this partner. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The position of the coupling on the benzoic acid ring is directed by the existing substituents.

A representative synthesis involves the reaction of a nitroaniline with a benzoic acid derivative. For instance, the diazotization of 4-nitroaniline (B120555) followed by coupling with salicylic (B10762653) acid (2-hydroxybenzoic acid) in an alkaline solution yields 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid. researchgate.net Similarly, reacting the diazonium salt of 4-methoxy-2-nitroaniline (B140478) with 4-hydroxybenzoic acid produces 4-hydroxy-3-((4-methoxy-2-nitrophenyl)diazenyl)benzoic acid. researchgate.net The progress of these reactions is often monitored by techniques like thin-layer chromatography (TLC). mdpi.com

The general scheme for such a reaction is as follows:

Diazotization: A solution of a nitroaniline (e.g., 4-nitroaniline) in an acidic medium is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt. mdpi.com

Coupling: The resulting diazonium salt solution is then added to a cooled solution of the coupling component (e.g., a substituted benzoic acid) dissolved in a basic solution (like aqueous sodium hydroxide (B78521) or sodium acetate) to facilitate the coupling. researchgate.netmdpi.com

Isolation: The resulting azo compound often precipitates out of the solution and can be collected by filtration, followed by washing and recrystallization to obtain the pure product. mdpi.com

The table below summarizes examples of diazo-coupling reactions for synthesizing benzoic acid derivatives.

| Diazonium Salt Source | Coupling Partner | Product | Yield | Reference |

| 4-Nitroaniline | 2-Hydroxybenzoic Acid | 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid | 48% | researchgate.net |

| 4-Methoxy-2-nitroaniline | 4-Hydroxybenzoic Acid | 4-hydroxy-3-((4-methoxy-2-nitrophenyl)diazenyl)benzoic acid | - | researchgate.net |

| 4-Nitroaniline | Phenol (followed by modifications) | 5-{4-[(4-nitrophenyl)diazenyl]phenyl}-1,3,4-oxadiazole-2-thiol | 48% | tandfonline.com |

| 1,4-Phenylenediamine | 4-Nitrobenzoic Acid | 4-((4-aminophenyl)diazenyl)benzoic acid | - | mdpi.com |

Synthesis of Thio- and Amido-Substituted Benzoic Acid Analogs

The synthesis of thio- and amido-substituted analogs of benzoic acids, including those related to this compound, involves a variety of chemical strategies to introduce sulfur- and nitrogen-containing functional groups. These derivatives are of interest for their potential applications in medicinal chemistry and materials science. google.com

Thio-Substituted Analogs

Thio-substituted benzoic acids, particularly those incorporating a thioether linkage, can be synthesized through several routes. One common method is the condensation reaction between a thiol-containing compound and a halogenated aromatic acid. For example, 2-((2-nitrophenyl)thio)benzoic acid is a notable derivative in this class. The synthesis of related benzothiazole (B30560) structures, which are thio-substituted heterocycles, often starts from aminothiophenols. mdpi.com

A general approach involves the reaction of a mercaptobenzoic acid with a nitro-substituted aryl halide. For instance, the zinc salt of 4-amino-3-mercaptobenzoic acid can be reacted with para-nitrobenzoyl chloride in pyridine (B92270) at elevated temperatures. mdpi.com This is followed by treatment with thionyl chloride to yield the corresponding benzothiazole carbonyl chloride. mdpi.com Another strategy involves the condensation of 2-aminobenzenethiol with various carboxylic acids, including nitro-substituted ones, often facilitated by a catalyst like a mixture of methanesulfonic acid and silica (B1680970) gel. mdpi.com

The table below presents examples of synthetic routes to thio-substituted benzoic acid derivatives.

| Reactant 1 | Reactant 2 | Product Class | Reaction Conditions | Reference |

| Zinc salt of 4-amino-3-mercaptobenzoic acid | para-Nitrobenzoyl chloride | 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride | Pyridine, 80°C, then SOCl₂ | mdpi.com |

| Nitro-substituted 2-aminobenzothiole | 4-Nitrobenzoyl chloride | Nitro-amidino benzothiazoles | Reflux in acetic acid | mdpi.com |

| 4-Thio-substituted β-keto esters | Alkoxyvinyl haloalkyl ketones | 4-Haloalkyl-3-mercapto-substituted 2-hydroxybenzoic acid derivatives | Base, solvent, ≥ -30°C | google.com |

Amido-Substituted Analogs

Amido-substituted benzoic acid analogs are typically prepared via the formation of an amide bond between a benzoic acid derivative and an amine, or vice versa. The synthesis of N-(2'-nitrophenyl)-benzamide derivatives often starts from 2-nitroaniline. google.com

One common method is the Schotten-Baumann reaction, where an acid chloride is reacted with an amine in the presence of a base. researchgate.net For example, 4-(2-chloroacetamido)benzoic acid can be synthesized by reacting 4-aminobenzoic acid with chloroacetyl chloride. researchgate.net This intermediate can then be converted into a variety of ester and amide derivatives. researchgate.net Another approach involves using coupling agents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation between a carboxylic acid and an amine without the need to first form an acid chloride. researchgate.net

The table below summarizes different methods for the synthesis of amido-substituted benzoic acid derivatives.

| Carboxylic Acid/Acid Chloride | Amine | Product Class | Reaction Conditions/Reagents | Reference |

| Chloroacetyl chloride | 4-Aminobenzoic acid | 4-(2-chloroacetamido) benzoic acid | HCl, 4-10°C | researchgate.net |

| 4-Formyl-amido phenylformic acid | 2-Nitroaniline | N-(2'-nitrophenyl)-4-formyl-amido benzamide | Oxalyl chloride, pyridine | google.com |

| Substituted benzoic acids | tert-Butyl (2-aminophenyl)carbamate | tert-Butyl (substituted benzamido)phenylcarbamate derivatives | EDCI, HOBt, DIPEA | nih.gov |

| 4-Aminobenzoic acid | Amino acid esters | Dipeptidomimetics of p-aminobenzoic acid | DIC or DCC | researchgate.net |

Electrosynthesis Approaches for Benzoic Acid Derivatives from Aryl Halides

Electrosynthesis, or organic electrochemistry, presents a green and efficient alternative to traditional chemical synthesis by using electricity to drive chemical reactions. researchgate.net The electrosynthesis of benzoic acid derivatives from aryl halides is a notable application of this technique, primarily through a process called electrocarboxylation. acs.org This method avoids the use of stoichiometric oxidants or reductants, which are often toxic and generate significant waste. snnu.edu.cn

Electrocarboxylation involves the reaction of an organic substrate, such as an aryl halide, with carbon dioxide (CO₂) at an electrode surface. The process is typically initiated by the electrochemical reduction of the aryl halide at the cathode. This generates a reactive radical anion or aryl radical intermediate, which then reacts with CO₂. researchgate.net The reaction can be performed under atmospheric pressure of CO₂ and often employs a sacrificial metal anode, like aluminum or magnesium. researchgate.netacs.org

Several factors influence the efficiency and selectivity of the electrocarboxylation of aryl halides, including the cathode material, the solvent, and the electrolyte. acs.org This method has been successfully applied to a range of aryl halides, including chloroarenes, to produce the corresponding benzoic acids. acs.org

Furthermore, transition metal catalysis can be combined with electrosynthesis to achieve novel transformations. For instance, nickel-catalyzed electrochemical reductive coupling reactions have been developed to join two electrophiles, such as aryl halides. snnu.edu.cnthieme-connect.de In these systems, the active transition metal catalyst is generated and recycled at the cathode. snnu.edu.cn Rhodium-electrocatalyzed C-H activation has also been reported for the synthesis of heterocyclic compounds from benzoic acids. snnu.edu.cn

The table below highlights key features of electrosynthesis methods for benzoic acid derivatives.

| Method | Substrate | Reagent | Key Features | Reference |

| Cathodic Carboxylation | Chloroarenes | CO₂ | Employs a sacrificial aluminum anode. | acs.org |

| Electrocarboxylation | Aryl halides | CO₂ | Can be driven by photovoltaics; uses active metal sacrificial anodes (Al, Mg). | researchgate.net |

| Nickel-Catalyzed Electroreduction | Aryl halides | Electron as reductant | Uses a Ni(II) salt with a bipyridyl ligand; features mild conditions and good functional group tolerance. | thieme-connect.de |

| Rhodium-Electrocatalyzed C-H Activation | Benzoic acids, Acrylates | - | Leads to derivatives of 2-benzofuran-1(3H)-one. | snnu.edu.cn |

| Superoxide-Mediated Electrosynthesis | o-, p-Nitro toluene | Molecular Oxygen | In-situ generation of superoxide (B77818) anion at a mercury pool cathode. | tsijournals.com |

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Single-Crystal X-ray Diffraction Studies for Solid-State Architectures

No published single-crystal X-ray diffraction data for 4-(2-nitrophenyl)benzoic acid is currently available.

Information regarding the intramolecular conformational preferences of this compound is not available in the scientific literature.

There is no available data on the isomeric forms or rotational disorder of this compound in the solid state.

Supramolecular Assembly and Crystal Packing Motifs

Without crystallographic data, a description of the supramolecular assembly and crystal packing motifs is not possible.

Specific details of hydrogen bonding networks in this compound have not been reported.

There is no information on π-π stacking or C-H⋯π interactions for this compound.

The formation of multimolecular aggregates or bilayered structures for this compound has not been documented.

Influence of Steric and Electronic Factors on Molecular Geometry

The three-dimensional geometry of this compound is fundamentally governed by a combination of steric and electronic effects originating from its constituent functional groups and their relative positions on the biphenyl (B1667301) framework. The substitution pattern, featuring a nitro group in the ortho position of one phenyl ring and a carboxylic acid group in the para position of the other, dictates the molecule's preferred conformation, particularly the rotational angle between the two aromatic rings.

A dominant factor in the molecular geometry is the significant steric hindrance created by the nitro group (–NO₂) at the ortho-position. In a simple biphenyl molecule, the two phenyl rings tend to be twisted with respect to each other to relieve steric clash between the ortho-hydrogen atoms. The presence of a much bulkier nitro group in the ortho position of this compound drastically increases this steric repulsion. This forces the two phenyl rings out of co-planarity, resulting in a significantly large dihedral angle between them. This twisting minimizes the steric strain between the ortho-nitro group and the atoms of the adjacent phenyl ring.

While specific crystallographic data for this compound was not found, analysis of structurally analogous compounds from the crystallographic literature provides strong evidence for this pronounced non-planar conformation. For instance, compounds that also feature a 2-nitrophenyl group linked to another benzene (B151609) ring exhibit large dihedral angles, underscoring the powerful influence of the ortho-nitro substituent.

In the crystal structure of 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide, which contains a similar ortho-substituted nitrophenyl moiety, two independent molecules are observed in the asymmetric unit. iucr.orgnih.gov These molecules display substantial twisting between their aromatic rings, with dihedral angles measured at 85.9(3)° and 65.22(19)°. iucr.orgnih.gov Similarly, the compound 4-Nitrophenyl 4-hydroxy-3-methylbenzoate shows two independent molecules with dihedral angles of 89.27(16)° and 77.14(12)° between the benzene rings. researchgate.net These values highlight the energetic favorability of a highly twisted conformation to alleviate the severe steric clash introduced by the ortho-nitro group.

Table 1: Dihedral Angles in Structurally Related Compounds

This table presents the dihedral angles between the aromatic rings in compounds structurally similar to this compound, illustrating the steric impact of an ortho-nitro group.

| Compound Name | Dihedral Angle (°) | Reference |

|---|---|---|

| 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide (Molecule A) | 85.9(3) | iucr.orgnih.gov |

| 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide (Molecule B) | 65.22(19) | iucr.orgnih.gov |

| 4-Nitrophenyl 4-hydroxy-3-methylbenzoate (Molecule A) | 89.27(16) | researchgate.net |

| 4-Nitrophenyl 4-hydroxy-3-methylbenzoate (Molecule B) | 77.14(12) | researchgate.net |

From an electronic standpoint, the nitro group is strongly electron-withdrawing due to both resonance and inductive effects. This electronic influence affects the charge distribution across the entire molecule. The twisting of the phenyl rings, however, disrupts the π-conjugation between them. This electronic decoupling means that the direct resonance effect of the nitro group on the benzoic acid moiety is significantly diminished. The primary electronic influence is therefore transmitted via inductive effects through the sigma bond framework and through space. The electron-withdrawing nature of the nitro group will increase the acidity of the carboxylic acid proton compared to an unsubstituted biphenyl carboxylic acid.

Advanced Spectroscopic Characterization and Spectroscopic Computational Correlations

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 4-(2-nitrophenyl)benzoic acid. The analysis of the vibrational spectra allows for the assignment of characteristic absorption and scattering bands to specific molecular motions.

Key functional groups and their corresponding vibrational frequencies are:

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In nitro compounds, the asymmetric stretching vibration is typically observed in the region of 1580 ± 80 cm⁻¹, while the symmetric stretch appears around 1345 ± 30 cm⁻¹. esisresearch.org For compounds with similar structures, these modes have been identified. For instance, in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the asymmetric NO₂ mode was assigned to bands at 1548 cm⁻¹ (IR) and 1541 cm⁻¹ (Raman), with the symmetric mode at 1340 cm⁻¹ (Raman). esisresearch.org Theoretical calculations for this compound placed the asymmetric and symmetric NO₂ stretching modes at 1564 cm⁻¹ and 1345 cm⁻¹, respectively. esisresearch.org

Carboxylic Acid Group (COOH): The carboxylic acid group is characterized by the C=O stretching vibration, which typically appears as a strong band in the IR spectrum. In a related compound, 2-(4-nitrophenylaminocarbonyl)benzoic acid, the C=O stretch was observed in a specific range. ijcce.ac.ir For 4-(carboxyamino)-benzoic acid, the C=O stretching mode was identified at 1623 cm⁻¹. actascientific.com

Aromatic Rings: The presence of two phenyl rings gives rise to several characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The in-plane C-H bending vibrations are expected in the 1000-1300 cm⁻¹ range, while out-of-plane bending modes appear between 750 cm⁻¹ and 1000 cm⁻¹. actascientific.com

The FT-IR spectrum of a related compound, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, shows prominent peaks at 1671 cm⁻¹ (likely C=O stretch) and 1346 cm⁻¹ (likely symmetric NO₂ stretch). rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Related Compounds | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1660 | 1548 (IR), 1541 (Raman) | esisresearch.org |

| Symmetric Stretch | 1315 - 1375 | 1346 (IR), 1340 (Raman) | esisresearch.orgrsc.org | |

| Carboxylic Acid (C=O) | Stretch | 1680 - 1740 | 1671 (IR) | rsc.org |

| Aromatic C-H | In-plane Bend | 1000 - 1300 | - | actascientific.com |

| Out-of-plane Bend | 750 - 1000 | - | actascientific.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule.

Investigation of Solvatochromic Behavior and Photoisomeric Properties

The study of solvatochromic behavior involves analyzing the shift in UV-Vis absorption bands upon changing the solvent polarity. This can provide insights into the nature of the electronic transitions and the difference in polarity between the ground and excited states. While specific studies on the solvatochromic behavior of this compound are not detailed in the provided context, research on related compounds like N'-(4-nitrophenyl)benzohydrazide has shown that changes in solvent polarity can correlate with dipole moment changes, which can be validated using TD-DFT.

Characterization of Electronic Absorption Maxima and Spectral Shifts

The UV-Vis spectrum of a molecule reveals its maximum absorption wavelengths (λmax), which correspond to electronic transitions between molecular orbitals. For a similar compound, 2-[(4-amino-2-nitrophenyl)-amino]-benzoic acid, the UV-Vis spectrum showed a peak maximum at 276 nm, a shoulder at 305 nm, and another peak at 503 nm. europa.eu The electronic spectrum of metal complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid also exhibits characteristic absorption bands. ijcce.ac.irasianpubs.org For instance, the ligand itself shows specific transitions, and upon complexation with metal ions, these bands can shift. ijcce.ac.irasianpubs.org

Analysis of Excited States using Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict and analyze the electronic excited states of molecules. This approach can calculate theoretical UV-Vis spectra, which can then be compared with experimental data to assign electronic transitions. For example, TD-DFT calculations have been used to explore the excited states of 4-(carboxyamino)-benzoic acid and predict its electronic absorption spectrum. actascientific.com In the study of N'-(4-nitrophenyl)benzohydrazide, TD-DFT was used to validate the correlation between solvatochromic shifts and dipole moment changes.

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which helps in confirming the molecular formula.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the most stable three-dimensional arrangement of atoms in a molecule. For compounds analogous to 4-(2-nitrophenyl)benzoic acid, calculations are frequently performed using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G(d,p). researchgate.netdntb.gov.uadntb.gov.ua This process, known as geometric optimization, seeks the lowest energy state of the molecule, which corresponds to its most probable structure.

The optimization of this compound would determine key geometric parameters. This includes the bond lengths between atoms (e.g., C-C, C-N, N-O, C=O, O-H), the bond angles formed by three connected atoms, and the dihedral (torsional) angles that describe the rotation around bonds, particularly the angle between the two phenyl rings. In related structures, the dihedral angle between aromatic rings is a critical parameter, influencing the degree of electronic conjugation. africanjournalofbiomedicalresearch.com For instance, a smaller dihedral angle suggests a more planar structure, which can enhance electronic interactions across the molecule. africanjournalofbiomedicalresearch.com DFT calculations on similar bicyclic aromatic compounds have shown that calculated bond lengths and angles generally align well with experimental data. actascientific.commdpi.com

Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Structures This table presents typical bond length and angle values found in DFT studies of structurally similar substituted benzoic acids. These values are illustrative of what would be expected for this compound.

| Parameter | Bond Type | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-N | 1.40 - 1.48 Å | |

| C=O (carboxyl) | 1.21 - 1.24 Å | |

| C-O (carboxyl) | 1.35 - 1.37 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O=C-O (carboxyl) | ~125° | |

| Dihedral Angle | Phenyl-Phenyl | Varies significantly based on substitution |

A crucial validation of theoretical models is the comparison of computed geometric parameters with those obtained from experimental techniques like single-crystal X-ray diffraction (XRD). Studies on related compounds, such as other substituted biphenyls and nitrobenzoic acid derivatives, consistently demonstrate a strong correlation between DFT-calculated geometries and XRD results. researchgate.netacs.org For example, in a study of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid, DFT calculations correctly predicted the anti orientation between the phenyldiazenyl and carboxylic acid groups as observed in the crystal structure. researchgate.net Similarly, comparisons of bond lengths and angles in other complex benzoic acid derivatives show good harmony between theoretical and experimental values, confirming the suitability of the chosen DFT functional and basis set. mdpi.comresearchgate.net Any minor discrepancies are often attributed to the fact that DFT calculations typically model the molecule in an isolated gaseous state, whereas XRD captures its structure within a solid-state crystal lattice, where intermolecular forces like hydrogen bonding can influence the geometry. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's electronic behavior and chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. actascientific.com

A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. actascientific.com For this compound, the HOMO is expected to be localized primarily on the benzoic acid moiety, which is the electron-donating part, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor portion of the molecule.

Table 2: Calculated FMO Properties for an Analogous Compound (4-(carboxyamino)-benzoic acid) This data, from a study on a related molecule, illustrates the typical values and interpretation derived from FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.82 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.82 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 5.00 eV | Indicates a stable molecular structure. |

Source: Acta Scientific Pharmaceutical Sciences actascientific.com

The energies of the HOMO and LUMO are used to calculate global reactivity descriptors that quantify a molecule's reactivity. ajchem-b.com Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron. actascientific.com

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is acquired. bohrium.com

Chemical Hardness (η = (I-A)/2): Measures resistance to change in electron distribution. A harder molecule has a larger energy gap. researchgate.net

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and acceptor, indicating the propensity of a species to accept electrons. actascientific.com

The spatial distribution of the frontier orbitals also predicts specific sites of reactivity. The regions of the molecule where the HOMO is located are likely to be sites for electrophilic attack (nucleophilic regions), while LUMO locations are prone to nucleophilic attack (electrophilic regions). researchgate.netajchem-b.com For this compound, the benzoic acid ring and carboxyl group would be the primary nucleophilic sites, whereas the nitro group and its attached phenyl ring would be the main electrophilic centers.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color scale to identify charge-rich and charge-poor regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro and carboxyl groups. africanjournalofbiomedicalresearch.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive site. actascientific.com

Green Regions: Represent neutral or near-zero potential.

The MEP map provides an intuitive guide to the molecule's reactive behavior, confirming the predictions from FMO analysis and highlighting regions involved in intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uj.edu.pl It transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized, Lewis-like structure of bonds and lone pairs. acs.org This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.net

Evaluation of Non-Linear Optical (NLO) Properties

Molecules like this compound, which feature an electron-donor group (benzoic acid) connected to an electron-acceptor group (nitrophenyl) through a π-conjugated system, are strong candidates for non-linear optical (NLO) applications. mdpi.com NLO materials can alter the properties of light passing through them and are essential for technologies like optical computing and telecommunications. researchgate.net

Computational methods can predict a molecule's NLO response by calculating key parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity. A large β value is a key requirement for NLO materials. ajchem-b.com

Studies on similar donor-acceptor compounds show that the intramolecular charge transfer from the donor to the acceptor group is the origin of high hyperpolarizability values. researchgate.netdntb.gov.ua The calculated dipole moment and hyperpolarizability for this compound would be expected to be significant, suggesting its potential for use in NLO devices. ajchem-b.commdpi.com

Vibrational Frequency Analysis and Spectral Simulation

Vibrational frequency analysis is a cornerstone of computational chemistry, providing a theoretical infrared (IR) and Raman spectrum that can be used to interpret and assign experimental spectral data. This analysis is predicated on calculating the second derivatives of the energy with respect to the nuclear positions, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes.

Normal Mode Analysis describes the collective, synchronous motion of atoms in the molecule, where each mode corresponds to a specific vibrational frequency. For a complex molecule like this compound, with its multiple functional groups (a carboxylic acid group, a nitro group, and two phenyl rings), the vibrational spectrum is rich and intricate. Normal mode analysis allows for the assignment of each calculated frequency to a specific type of molecular motion, such as the stretching of the C=O bond in the carboxylic acid, the N-O stretching modes of the nitro group, or the C-H bending modes of the phenyl rings.

Potential Energy Distribution (PED) analysis is a subsequent step that quantifies the contribution of each internal coordinate (like bond stretching, angle bending, or dihedral torsion) to a given normal mode. This is particularly useful for complex vibrations where multiple types of motion are coupled. For instance, a single vibrational frequency might be a mixture of phenyl ring breathing and C-C stretching. PED provides a percentage breakdown of these contributions, offering a definitive assignment for each vibrational band.

While specific, in-depth computational studies on the vibrational analysis of this compound are not prominently available in the reviewed literature, the expected findings would follow established patterns for similar aromatic compounds. The table below illustrates the type of data that would be generated from such an analysis, with frequency ranges typical for the respective functional groups.

Table 1: Illustrative Vibrational Mode Assignments for this compound (Note: These are representative frequency ranges and not experimentally or computationally verified data for this specific molecule.)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description of Motion |

| O-H Stretch | 3200-3600 | Stretching of the hydroxyl bond in the carboxylic acid group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |

| C=O Stretch | 1680-1710 | Stretching of the carbonyl double bond in the carboxylic acid. |

| N-O Asymmetric Stretch | 1500-1550 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| C=C Stretch (Aromatic) | 1400-1600 | In-plane stretching of the carbon-carbon bonds within the phenyl rings. |

| N-O Symmetric Stretch | 1335-1370 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| C-O Stretch | 1210-1320 | Stretching of the carbon-oxygen single bond in the carboxylic acid. |

| C-N Stretch | 800-900 | Stretching of the carbon-nitrogen bond connecting the nitro group to the phenyl ring. |

Intermolecular Interaction Energy Calculations and Analysis of Non-Covalent Interactions

The way molecules of this compound interact with each other in the solid state or in solution is governed by a network of non-covalent interactions. Understanding these interactions is key to explaining the compound's physical properties, such as its melting point, solubility, and crystal packing. Computational methods are invaluable for quantifying the strength and nature of these weak forces.

Intermolecular Interaction Energy Calculations are performed to determine the stability of molecular dimers or larger clusters. By calculating the energy of the dimer and subtracting the energies of the individual, isolated molecules (monomers), the interaction energy can be determined. This calculation is often corrected for basis set superposition error (BSSE) to improve accuracy. The results reveal how strongly two molecules attract each other and which relative orientation is most stable.

Analysis of Non-Covalent Interactions (NCI) provides a qualitative and quantitative picture of the weak interactions within a molecular system. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and the NCI plot, which is based on the electron density and its derivatives, can identify the specific types of interactions present, such as hydrogen bonds, van der Waals forces, and π-π stacking. These analyses can map the spatial regions of these interactions and provide information about their strength.

For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH part) and acceptor (the C=O part). This typically leads to the formation of strong hydrogen-bonded dimers, a common motif in carboxylic acids.

π-π Stacking: The presence of two phenyl rings allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings attract each other. The relative orientation of the rings (parallel-displaced or T-shaped) would influence the strength of this interaction.

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing and possesses a large dipole moment. This can lead to significant dipole-dipole interactions between molecules.

The following table summarizes the types of non-covalent interactions that would be computationally investigated for this compound and their typical energy ranges.

Table 2: Potential Non-Covalent Interactions in this compound (Note: This table represents the types of interactions expected to be studied computationally; specific energy values for this molecule require dedicated calculations.)

| Interaction Type | Atoms/Groups Involved | Typical Energy Range (kcal/mol) |

| O-H···O Hydrogen Bond | Carboxylic acid dimer formation | 5 - 10 |

| π-π Stacking | Phenyl ring - Phenyl ring | 1 - 3 |

| Dipole-Dipole | Nitro group - Nitro group | 1 - 2 |

| C-H···O Hydrogen Bond | Phenyl C-H and Nitro/Carbonyl Oxygen | 0.5 - 1.5 |

| van der Waals Forces | General intermolecular contacts | < 1 |

Through these computational approaches, a detailed and quantitative understanding of the forces that dictate the supramolecular chemistry of this compound can be achieved.

Reactivity Profiles and Mechanistic Investigations of 4 2 Nitrophenyl Benzoic Acid and Derivatives

Reductive Transformations of Nitro Groups to Amino Functionalities

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis. In the case of 4-(2-nitrophenyl)benzoic acid, the nitro group can be selectively reduced to an amino group, yielding 4-(2-aminophenyl)benzoic acid. This conversion is significant as it dramatically alters the electronic properties and reactivity of the molecule, introducing a versatile amino functional group.

A variety of reducing agents and conditions can be employed for this transformation. masterorganicchemistry.com Common methods include:

Catalytic Hydrogenation: This is a widely used and efficient method for reducing nitroarenes. masterorganicchemistry.comlkouniv.ac.in The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.orgajol.info The choice of solvent can influence the reaction's efficiency and selectivity. cabidigitallibrary.org For instance, the hydrogenation of 2-(4-nitrophenyl) butanoic acid has been studied in a continuous flow micropacked-bed reactor using a Pd/C catalyst. bohrium.comresearchgate.net

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), is a classic and effective method for the reduction of aromatic nitro compounds. masterorganicchemistry.comlkouniv.ac.inresearchgate.net

Other Reagents: Other reagents capable of reducing aromatic nitro groups to amines include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.orgresearchgate.net Sodium bisulfite, a non-toxic and low-cost reagent, has also been used for the catalytic reduction of nitro compounds in the presence of a copper catalyst. google.com

The reduction process generally proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. lkouniv.ac.in The specific reaction conditions can be tuned to isolate these intermediates if desired. The resulting 4-(2-aminophenyl)benzoic acid is a valuable intermediate, for instance in the synthesis of dyes. cymitquimica.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Comments |

| H₂/Pd/C | Room temperature or elevated temperature and pressure | Highly efficient and clean, widely used in industry. ajol.info |

| Fe/HCl | Reflux | A classic, cost-effective method. masterorganicchemistry.comresearchgate.net |

| Sn/HCl | Acidic medium | Effective but the tin salts can be problematic to remove. masterorganicchemistry.comresearchgate.net |

| Zn/NH₄Cl | Neutral aqueous solution | Can lead to the formation of hydroxylamines. wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent. researchgate.net |

Nucleophilic Substitution Reactions on Substituted Phenyl Rings

The phenyl rings of this compound are subject to nucleophilic substitution reactions, although the reactivity is highly dependent on the substitution pattern. The presence of the electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) activates the aromatic rings towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

Kinetic studies on related compounds, such as 4-chloro-2-nitrophenyl benzoates, reveal that these molecules undergo nucleophilic substitution with amines through a stepwise mechanism. researchgate.net The reactivity and the rate-determining step of the reaction can be influenced by the basicity of the nucleophile and the nature of the substituents on the phenyl rings. researchgate.net For example, in the reaction of 4-chloro-2-nitrophenyl benzoate (B1203000) with cyclic secondary amines, a change in the rate-determining step is observed as the basicity of the amine increases. researchgate.net

The solvent also plays a crucial role. For instance, studies on the aminolysis of 2-chloro-4-nitrophenyl benzoates in different media like acetonitrile (B52724) and aqueous DMSO show that the medium affects the reaction mechanism and reactivity. acs.org Furthermore, the presence of metal ions can catalyze nucleophilic substitution reactions of similar compounds like 4-nitrophenyl benzoates by increasing the electrophilicity of the reaction center. scispace.com

In some cases, the carboxylic acid group itself can be displaced in a decarboxylative coupling reaction. For example, electron-deficient benzoic acids can undergo oxidative decarboxylative amination with unprotected amines in the presence of a bimetallic Pd/Cu system. researchgate.net

Photochemical Transformations and Light-Triggered Reactions

The 2-nitrophenyl group is a well-known photolabile protecting group (PPG), and its derivatives, including those related to this compound, exhibit interesting photochemical reactivity. researchgate.netox.ac.uk Upon irradiation with light, typically in the UV range, these compounds can undergo intramolecular reactions leading to the cleavage of chemical bonds and the release of a protected molecule. researchgate.net

The general mechanism for the photolysis of 2-nitrobenzyl compounds involves an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming an aci-nitro intermediate. researchgate.netresearchgate.net This intermediate then undergoes a series of rearrangements to yield a nitroso product and release the protected functional group. researchgate.net

Photodecarboxylation Processes

Photodecarboxylation, the light-induced loss of carbon dioxide (CO₂), can occur in certain aromatic carboxylic acids. While specific studies on the photodecarboxylation of this compound itself are not prevalent, related research on other nitro-containing aromatic acids provides insight. For instance, photolysis of certain indole (B1671886) derivatives containing a nitrophenyl group can lead to the elimination of CO₂. nih.gov This process is often driven by intramolecular electron transfer. nih.gov

Artificial Breathing Reactions: Light-Triggered Elimination of CO2 and Absorption of O2

A fascinating photochemical transformation, termed an "artificial breathing reaction," has been observed in the photolysis of certain 2-(4-nitrophenyl)-1H-indole derivatives. nih.gov This reaction involves the light-triggered elimination of CO₂ followed by the absorption of molecular oxygen (O₂) to form an aldehyde. nih.govrsc.org The mechanism is proposed to involve an intramolecular electron transfer as a key step. nih.gov This type of reaction demonstrates the potential for complex, multi-step transformations initiated by light in nitrophenyl-containing systems.

Two-Photon Uncaging Mechanisms for Photolabile Protecting Groups

Photolabile protecting groups (PPGs) that can be cleaved by two-photon excitation (2PE) offer significant advantages, particularly in biological applications, due to their ability to provide high spatiotemporal resolution. researchgate.net The 2-nitrophenyl scaffold is a common framework for the design of such PPGs. ox.ac.uk

Two-photon uncaging involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to excite the molecule to the same state that would be reached by absorbing one higher-energy (UV) photon. researchgate.net This allows for deeper tissue penetration and reduced photodamage. ox.ac.uk

The efficiency of a two-photon PPG is characterized by its two-photon uncaging action cross-section (δᵤ), which is the product of the two-photon absorption cross-section (δₐ) and the quantum yield of uncaging (Φᵤ). nih.govrsc.org Researchers have developed various strategies to enhance the δᵤ of 2-nitrophenyl-based PPGs, such as by introducing electron-donating groups or extending the π-conjugation of the chromophore. researchgate.netnih.gov These modifications can increase the two-photon absorption cross-section, making the uncaging process more efficient. researchgate.net

Table 2: Key Parameters in Two-Photon Uncaging

| Parameter | Symbol | Description |

| Two-Photon Absorption Cross-Section | δₐ | A measure of the molecule's ability to absorb two photons simultaneously. Units are typically in Goeppert-Mayer (GM). |

| Quantum Yield of Uncaging | Φᵤ | The fraction of excited molecules that undergo the desired bond cleavage and release the protected substrate. ox.ac.uk |

| Two-Photon Uncaging Action Cross-Section | δᵤ | The overall efficiency of the two-photon uncaging process (δᵤ = δₐ × Φᵤ). rsc.org |

Tautomerism and Acid-Base Equilibria in Solution

The structure and reactivity of this compound in solution are influenced by acid-base equilibria. As a carboxylic acid, it can deprotonate to form its conjugate base, the carboxylate anion. The position of this equilibrium is determined by the pKa of the acid and the pH of the solution. The electron-withdrawing nitro group is expected to increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid.

In addition to the primary acid-base equilibrium of the carboxylic acid, the potential for tautomerism exists, particularly in derivatives where other functional groups are present. For example, in related hydroxyazo dyes containing a dinitrobenzoic acid moiety, a complex tautomeric equilibrium between azo and hydrazo forms has been studied. researchgate.netresearchgate.net The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents. researchgate.net

Computational models, such as the conductor-like polarizable continuum model (CPCM), can be used to study the effects of the solvent on tautomeric equilibria and predict the relative stabilities of different tautomers in solution. rsc.org The interplay between acid-base equilibria and tautomerism can have a significant impact on the chemical reactivity and spectroscopic properties of the molecule. researchgate.netsemanticscholar.org

Applications and Advanced Research Perspectives

Utility in Advanced Organic Synthesis as Chemical Intermediates

In the realm of organic synthesis, the true value of a compound often lies in its capacity to be transformed into more complex and functional molecules. 4-(2-nitrophenyl)benzoic acid and its isomers serve as important chemical intermediates, providing a versatile starting point for multi-step synthetic pathways.

The nitrobenzoic acid framework is a well-established precursor in the chemical industry, particularly for manufacturing dyes and pharmaceutical intermediates. liskonchem.comroyal-chem.com The presence of the nitro group and the carboxylic acid allows for a wide range of chemical modifications. For instance, the related isomer, 4-nitrobenzoic acid, is a key intermediate in the synthesis of various azo dyes. sphinxsai.comjocpr.com The general process involves the reduction of the nitro group to an amine, which can then be diazotized and coupled with other aromatic compounds to produce a vast array of colors. unb.ca

In medicinal chemistry, this scaffold is integral to building more complex pharmaceutical synthons. 4-Nitrobenzoic acid is a documented precursor for the synthesis of 4-aminobenzoic acid, which is a core component of molecules like the anesthetic procaine (B135) and folic acid. royal-chem.comwikipedia.org The synthetic versatility of these intermediates makes them indispensable in the production of a wide range of therapeutic agents. liskonchem.comsigmaaldrich.com

Table 1: Examples of Molecules Derived from Nitrobenzoic Acid Intermediates

| Precursor | Derived Molecule | Application Area |

|---|---|---|

| 4-Nitrobenzoic Acid | Azo Dyes | Dyes & Pigments royal-chem.com |

| 4-Nitrobenzoic Acid | Procaine | Anesthetics royal-chem.comwikipedia.org |

| 4-Nitrobenzoic Acid | Folic Acid | Pharmaceuticals royal-chem.comwikipedia.org |

This table illustrates the role of nitro- and amino-benzoic acids as foundational intermediates in the synthesis of commercially and medically significant molecules.

Modern organic synthesis relies heavily on catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. rsc.org Boronic acids and their derivatives are critical reagents in these transformations. sigmaaldrich.com Aryl boronic acids can be synthesized from aryl halides through methods like lithium-halogen exchange followed by reaction with a borate (B1201080) ester. nih.gov

A halogenated derivative of this compound could serve as a starting material for the synthesis of a corresponding boronic acid. This specialized reagent could then be used in Suzuki-Miyaura cross-coupling reactions to construct intricate molecular architectures, such as those found in liquid crystals, pharmaceutical intermediates, and advanced polymer materials. rsc.org The ability to pre-install functional groups like the nitro and carboxylic acid moieties onto a boronic acid reagent offers a strategic advantage in designing efficient synthetic routes to complex target molecules. nih.govresearchgate.net

Contributions to Medicinal Chemistry and Biological Sciences

The biphenyl (B1667301) and benzoic acid motifs are prevalent in many biologically active compounds, making this compound and its derivatives attractive candidates for medicinal chemistry research. Investigations have explored their potential interactions with various biological targets implicated in a range of human diseases.

Dopamine (B1211576) receptors, which are G-protein-coupled receptors (GPCRs), are crucial targets for drugs treating neurological and psychiatric conditions, including Parkinson's disease and schizophrenia. nih.govnih.gov These receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.gov The development of ligands that can selectively target specific dopamine receptor subtypes is a major goal in medicinal chemistry to enhance therapeutic efficacy and reduce side effects. nih.gov While many natural and synthetic scaffolds are being investigated as dopamine receptor ligands, specific research focusing on this compound in this context is not extensively documented in the literature. nih.gov However, the general principle of designing small molecules to interact with these receptors remains a highly active area of research.

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are complex conditions characterized by the progressive loss of neurons. encyclopedia.pub A key pathological feature shared by these diseases is oxidative stress, which leads to cellular damage and contributes to neuronal death. mdpi.comnih.gov Consequently, there is significant interest in the therapeutic potential of antioxidants. mdpi.com

Research has shown that certain phenolic compounds and benzoic acid derivatives, such as protocatechuic acid and 4-hydroxybenzoic acid, exhibit neuroprotective and anti-inflammatory properties that could be beneficial in the context of neurodegeneration. nih.gov These compounds can help mitigate the effects of oxidative stress. nih.gov This line of research suggests that derivatives of this compound, particularly if modified to enhance their antioxidant capabilities, could be explored for their potential to protect against the cellular damage mechanisms underlying neurodegenerative diseases. nih.gov

The search for novel anticancer agents is a cornerstone of medicinal chemistry. Benzoic acid and its derivatives have been identified as a promising class of compounds with significant anticancer potential. nih.govresearchgate.net Numerous studies have reported the synthesis of benzoic acid-containing molecules that exhibit cytotoxic activity against various cancer cell lines. preprints.org

For example, certain quinazolinone derivatives synthesized from 2-aminobenzoic acid have demonstrated moderate to good anticancer activity against the MCF-7 breast cancer cell line. derpharmachemica.com The mechanism of action for many benzoic acid derivatives involves the induction of apoptosis (programmed cell death) in cancer cells. preprints.org Given that the broader class of benzoic acid derivatives shows promise, there is a scientific basis for exploring novel derivatives of this compound for their potential anticancer activities and elucidating the specific molecular pathways they may influence. nih.govmdpi.com

Table 2: Anticancer Research on Benzoic Acid Derivatives

| Compound Class | Cancer Cell Line | Observed Effect |

|---|---|---|

| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | Moderate to good anticancer activity derpharmachemica.com |

| Triazole-Benzoic Acid Hybrids | MCF-7 (Breast Cancer) | High anticancer activity, apoptosis induction preprints.org |

This table summarizes findings on the anticancer potential of various compound classes that incorporate the benzoic acid scaffold, highlighting its importance in oncology research.

Antimicrobial and Antifungal Efficacy Studies Against Pathogenic Microorganisms

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties. nih.govnih.gov These compounds are known to exert inhibitory effects on the growth of various microorganisms. nih.gov The lipophilic nature of benzoic acid derivatives allows them to interfere with the active uptake of certain amino and oxo acids in bacteria such as Escherichia coli and Bacillus subtilis. nih.gov

Development as Precursors for Insect Growth Regulators

Insect Growth Regulators (IGRs) represent a class of pesticides that interfere with the growth and development of insects, offering a more targeted approach compared to conventional insecticides. nih.govfrontiersin.org They often act by mimicking or disrupting the function of insect hormones, such as ecdysone (B1671078) and juvenile hormone, which are crucial for molting and metamorphosis. frontiersin.org

Currently, there is no specific research available that identifies This compound as a direct precursor for the synthesis of known insect growth regulators. The development of IGRs often involves complex chemical synthesis pathways tailored to specific target insects and modes of action. nih.gov While various aromatic compounds serve as building blocks in pesticide synthesis, the role of this compound in this particular application has not been documented.

Rational Drug Design and Optimization via Structural Modification

Rational drug design is a modern approach in pharmaceutical development that involves creating new medications based on a detailed understanding of the biological target's structure and function. nih.govnih.govslideshare.netresearchgate.net This methodology allows for the targeted modification of chemical structures to enhance efficacy and reduce side effects. researchgate.net

There are no published studies that specifically focus on the rational drug design and structural modification of This compound for therapeutic purposes. Such research would typically involve computational modeling and synthetic chemistry to explore how modifications to the phenyl rings or the carboxylic acid group could influence its biological activity.

Molecular Docking and Binding Affinity Studies with Protein Targets (e.g., Carbonic Anhydrase, 14α-Demethylase)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.netnih.gov Carbonic anhydrases and 14α-demethylase are important enzyme targets for various drugs. researchgate.netnih.govnih.govnih.govmdpi.com

Specific molecular docking and binding affinity studies for This compound with carbonic anhydrase or 14α-demethylase have not been reported. While there is extensive research on the docking of other small molecules with these enzymes, the interaction profile of this compound remains uninvestigated. researchgate.netnih.govresearchgate.netnih.govnih.govacs.org

Applications in Materials Science and Functional Materials Chemistry

Design and Synthesis of Novel Materials with Tailored Properties

Benzoic acid derivatives can be utilized in the synthesis of novel materials due to their rigid structure and functional groups that allow for the formation of polymers and metal-organic frameworks (MOFs). nih.govcore.ac.ukresearchgate.net

However, there is a lack of research on the specific use of This compound in the design and synthesis of novel materials with tailored properties. While a related isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been used to create metal-organic frameworks, similar applications for the 2-nitrophenyl isomer have not been explored. slideshare.net

Integration into Polymer Systems (e.g., Chitosan (B1678972) Modification for Optical and Antimicrobial Properties)

Chitosan, a natural biopolymer, is often chemically modified to enhance its properties for various applications, including antimicrobial films and drug delivery systems. nih.govnih.gov The modification of chitosan with different chemical moieties can alter its solubility, optical properties, and biological activity. nih.govresearchgate.net

While studies have demonstrated the modification of chitosan with other chromophores and nitrophenyl derivatives to enhance its optical and antimicrobial properties, there is no specific research on the integration of This compound into chitosan systems. nih.govresearchgate.net The potential effects of such a modification on the resulting polymer's characteristics are currently unknown.

Development of Chromophores for Advanced Photonic Applications (e.g., Two-Photon Absorption)

The development of organic chromophores with significant two-photon absorption (TPA) cross-sections is a dynamic area of research, driven by their potential in applications such as 3D microfabrication, data storage, and bio-imaging. While direct studies detailing the use of this compound in the synthesis of TPA chromophores are not readily found, the structural motifs of a nitro group on a phenyl ring connected to a benzoic acid moiety suggest its potential as a precursor or a building block in designing such materials.

Nitroaromatic compounds, in general, are known to possess electron-accepting properties, which is a key feature in the design of "push-pull" chromophores. These chromophores typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The intramolecular charge transfer from the donor to the acceptor upon excitation is a critical factor for achieving high TPA activity.

Table 1: Potential Donor and Acceptor Moieties for Two-Photon Absorption Chromophores

| Component | Examples | Potential Role of this compound |

| Electron Donors | Amines (e.g., diphenylamine), Alkoxy groups | The benzoic acid moiety could be functionalized to link to a donor group. |

| Electron Acceptors | Nitro groups, cyano groups, sulfonyl groups | The inherent nitro group of this compound can act as the acceptor. |

| π-Conjugated Bridges | Stilbene, fluorene, thiophene | The phenyl rings of the core structure could be extended to create a conjugated system. |

Future research could involve the synthesis of novel chromophores where the this compound unit serves as the electron-accepting part of the molecule. The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the attachment of various electron-donating groups and π-conjugated systems to tune the photophysical properties.

Environmental and Industrial Chemical Research (Focused on Research Methodologies)

Stability and Degradation Studies in Various Chemical Environments

The stability and degradation of nitroaromatic compounds are of significant environmental interest due to their widespread use and potential persistence. While specific degradation studies on this compound are not available, general methodologies for studying nitroaromatic compounds can be applied.

Research in this area would likely focus on the compound's stability under various conditions, such as pH, temperature, and exposure to UV light. Degradation pathways could be investigated through microbial or advanced oxidation processes. For instance, the biodegradation of nitroaromatic compounds often proceeds via the reduction of the nitro group to an amino group under anaerobic conditions, or through oxidative ring cleavage by microorganisms under aerobic conditions.

Table 2: Methodologies for Stability and Degradation Studies of Nitroaromatic Compounds

| Methodology | Description | Potential Application to this compound |

| High-Performance Liquid Chromatography (HPLC) | Used to monitor the concentration of the parent compound and identify degradation products over time. | Tracking the disappearance of this compound and the appearance of metabolites in a controlled environment. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile or semi-volatile degradation products after derivatization. | Identification of smaller organic molecules formed during the breakdown of the parent compound. |

| UV-Vis Spectroscopy | To observe changes in the electronic absorption spectrum, which can indicate structural changes in the molecule. | Monitoring the degradation process by observing the disappearance of characteristic absorption bands. |

| Microbial Degradation Assays | Inoculating a culture medium containing the compound with specific microorganisms to assess biodegradability. | Determining if soil or water-borne bacteria can utilize this compound as a carbon or nitrogen source. |

Advanced Separation and Purification Techniques for Complex Mixtures

In an industrial setting, the purification of this compound from a reaction mixture would be crucial for obtaining a high-purity product. General techniques for the separation of aromatic carboxylic acids can be adapted.

Given the acidic nature of the carboxylic group and the presence of the nitro functionality, a combination of extraction and chromatographic techniques would likely be employed. For instance, liquid-liquid extraction could be used to separate the acidic product from neutral or basic impurities by manipulating the pH of the aqueous phase.

Table 3: Separation and Purification Techniques for Aromatic Carboxylic Acids

| Technique | Principle | Application to this compound |

| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility and acidity/basicity. | Dissolving the crude product in an organic solvent and extracting with an aqueous base to form the water-soluble carboxylate salt, thereby separating it from non-acidic impurities. |

| Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Obtaining highly pure crystalline this compound by selecting an appropriate solvent system. |